1-methylpiperidine-3-carboxylic acid chemical properties
1-methylpiperidine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-methylpiperidine-3-carboxylic acid (also known as N-methylnipecotic acid). As a key heterocyclic building block, this compound serves as a crucial scaffold and synthetic intermediate in the development of pharmacologically active agents, particularly those targeting the central nervous system. This document consolidates essential physicochemical data, outlines detailed synthetic protocols, explores its characteristic reactivity, and discusses its role in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.
Introduction: A Versatile Heterocyclic Scaffold
1-Methylpiperidine-3-carboxylic acid, systematically named according to IUPAC nomenclature, is a derivative of piperidine, a foundational saturated heterocycle in medicinal chemistry. Its structure incorporates a tertiary amine within the piperidine ring and a carboxylic acid at the 3-position. This unique combination of a basic nitrogenous center and an acidic functional group imparts zwitterionic character under physiological conditions and offers multiple avenues for chemical modification.
Notably, this compound is the N-methylated analog of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The strategic methylation of the piperidine nitrogen significantly alters the molecule's lipophilicity and basicity, properties that are critical for modulating pharmacokinetic and pharmacodynamic profiles in drug candidates. The parent scaffold has been identified in natural sources, such as the areca nut (Areca catechu), linking it to a class of biologically active alkaloids.[1] This guide will delve into the core chemical attributes that make 1-methylpiperidine-3-carboxylic acid a molecule of significant interest.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and analytical characteristics is fundamental to its application in research and synthesis.
Physicochemical Properties
The key physicochemical properties of 1-methylpiperidine-3-carboxylic acid are summarized in the table below. These data are essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| CAS Number | 5657-70-5 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~176 °C (for the 4-isomer) | [4] |
| pKa (Basic) | 9.7 (for the tertiary amine) | [1] |
| pKa (Acidic) | ~3.5 - 4.0 (estimated for carboxylic acid) | |
| Solubility | Soluble in water | [5] |
Note on Melting Point and Acidic pKa: An experimental melting point for the 3-carboxylic acid isomer is not widely reported. The value for the isomeric 1-methylpiperidine-4-carboxylic acid is provided for reference.[4] The acidic pKa is estimated based on the parent compound, nipecotic acid.
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy :
-
Piperidine Ring Protons (C2-H, C4-H, C5-H, C6-H): A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen (C2-H and C6-H) will be further downfield.
-
Methine Proton (C3-H): A multiplet around δ 2.5-3.0 ppm, coupled to the adjacent methylene protons.
-
N-Methyl Protons (-NCH₃): A sharp singlet expected around δ 2.3-2.8 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (-COOH): Expected in the δ 175-180 ppm region.
-
Piperidine Ring Carbons: Signals for the five ring carbons are expected between δ 25-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this group.
-
N-Methyl Carbon (-NCH₃): A signal expected around δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1700-1730 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization - EI) :
-
Molecular Ion (M⁺): A peak at m/z = 143.
-
Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents from the ring. Another expected fragmentation is the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 98.[6]
-
Synthesis Strategies: A Validated Protocol
The most direct and widely applicable synthesis of 1-methylpiperidine-3-carboxylic acid involves the N-methylation of its precursor, piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is a classic and robust method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it avoids the use of expensive or hazardous alkylating agents and prevents over-alkylation to form quaternary ammonium salts.
Caption: General workflow for the synthesis of 1-methylpiperidine-3-carboxylic acid.
Experimental Protocol: Eschweiler-Clarke N-Methylation
The causality behind this protocol is the in-situ formation of an iminium ion from nipecotic acid and formaldehyde, which is then irreversibly reduced by a hydride transfer from formic acid.
Materials:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (2.5 eq) followed by formic acid (3.0 eq). The addition of formic acid is exothermic and should be done cautiously.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material. The mechanism involves the release of carbon dioxide gas.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a larger beaker and carefully add concentrated hydrochloric acid. Evaporate the mixture to dryness under reduced pressure to yield the crude hydrochloride salt.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol, and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-methylpiperidine-3-carboxylic acid hydrochloride as a white solid. The free base can be obtained by careful neutralization with a suitable base and subsequent extraction or ion-exchange chromatography if required.
Chemical Reactivity and Derivative Synthesis
The bifunctional nature of 1-methylpiperidine-3-carboxylic acid allows for selective reactions at either the carboxylic acid or the tertiary amine.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation.
-
Esterification: The formation of esters, such as the methyl or ethyl ester, is typically achieved under acidic conditions (e.g., Fischer esterification with H₂SO₄ in the corresponding alcohol) or by using coupling agents. These esters are valuable intermediates, as the ester group can be more readily manipulated in subsequent synthetic steps.[6]
-
Amide Coupling: The synthesis of amides is of paramount importance in medicinal chemistry. This is accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU are highly effective. This reaction forms the basis for incorporating the N-methylnipecotic acid scaffold into larger, more complex molecules.
Sources
- 1. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-methylpiperidine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. ニペコチン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
